1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one
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Description
1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one , also known as 2-(aminoquinolin-3-yl)ethanone , is a nitrogen-containing heterocyclic compound. Its molecular formula is C₁₁H₁₀N₂O , and it has a molecular weight of 186.21 g/mol . The quinoline moiety is a privileged scaffold in drug development due to its diverse therapeutic activities.
Synthesis Analysis
Various synthetic routes have been developed for the synthesis of quinoline derivatives. These include conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . The specific synthetic pathway for 1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one would depend on the desired substituents and functional groups.
Molecular Structure Analysis
The molecular structure of 1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one consists of a quinoline ring fused with a dimethylpropanone moiety. The quinoline nucleus provides a versatile platform for biological activity due to its presence in various natural compounds and pharmacologically active molecules .
Scientific Research Applications
Antituberculosis Activity
The antituberculosis activity of quinoline derivatives is another important area of application. Given the emergence of drug-resistant strains of tuberculosis, there is a continuous need for new drugs, and quinoline compounds are being explored for their potential use in this field.
Each of these applications represents a unique field of study where “1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one” could potentially contribute to the development of new therapeutic agents. The research into these applications is supported by the broad spectrum of bio-responses that quinoline scaffolds exhibit, including their presence in various FDA-approved drugs .
properties
IUPAC Name |
1-(2-aminoquinolin-3-yl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)12(17)10-8-9-6-4-5-7-11(9)16-13(10)15/h4-8H,1-3H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXKGZMUHZNSDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC2=CC=CC=C2N=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one |
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